Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a 5-chloropyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a protection reaction using tert-butyl chloroformate in the presence of a base such as triethylamine.
Substitution with 5-chloropyridin-2-yl Moiety: The 5-chloropyridin-2-yl group is introduced through a nucleophilic substitution reaction using 5-chloropyridine and a suitable leaving group.
Methoxy and Oxoethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of the 5-chloropyridin-2-yl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H24ClN3O4 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-17(2,3)25-16(23)21-9-7-20(8-10-21)14(15(22)24-4)13-6-5-12(18)11-19-13/h5-6,11,14H,7-10H2,1-4H3 |
InChI Key |
CWOUUKPFZSRDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=NC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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